molecular formula C23H17ClFNO4S B2711738 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-23-3

3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2711738
CAS No.: 866810-23-3
M. Wt: 457.9
InChI Key: RYXYRPRSCHYONH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a fluorophenylmethyl group, and a methoxyquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

One common method for synthesizing quinoline derivatives is the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base such as pyridine

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial, antiviral, and anticancer agents. They can inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It can act as an inhibitor of specific enzymes or receptors involved in disease progression.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways. In the case of antimicrobial or anticancer activity, the compound may interfere with DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. For example:

    3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-quinolin-4-one: This compound has a similar structure but with a different position of the fluorine atom.

    3-(4-Chlorophenyl)sulfonyl-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    3-(4-Methylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYRPRSCHYONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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